1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene

Catalog No.
S13015634
CAS No.
652977-97-4
M.F
C10H12BrCl
M. Wt
247.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene

CAS Number

652977-97-4

Product Name

1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene

IUPAC Name

1-(bromomethyl)-3-(2-chloroethyl)-5-methylbenzene

Molecular Formula

C10H12BrCl

Molecular Weight

247.56 g/mol

InChI

InChI=1S/C10H12BrCl/c1-8-4-9(2-3-12)6-10(5-8)7-11/h4-6H,2-3,7H2,1H3

InChI Key

DJHGAEBQJNJUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CBr)CCCl

1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene (CAS: 652977-97-4) is a highly specialized, unsymmetrical bifunctional building block designed for advanced organic synthesis and materials science. Its structural framework features a central mesitylene-derived core substituted with two distinct electrophilic sites: a highly reactive benzylic bromide and a moderately reactive aliphatic primary chloride [1]. This built-in orthogonal reactivity makes it an essential precursor for the step-wise, selective construction of complex molecules, such as unsymmetrical macrocycles, bifunctional linkers, and active pharmaceutical ingredients (APIs). For procurement teams and process chemists, the primary value proposition of this compound lies in its ability to streamline multi-step syntheses by eliminating the need for transient protecting groups or statistical reaction mixtures, thereby improving overall atom economy and reducing purification overhead [2].

Substituting 1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene with more common, symmetrical analogs—such as 1,3-bis(bromomethyl)-5-methylbenzene—fundamentally compromises process efficiency. Symmetrical dihalides lack orthogonal reactivity, meaning that any attempt at mono-functionalization results in a statistical distribution of unreacted starting material, the desired mono-alkylated product, and unwanted di-alkylated byproducts [1]. This necessitates complex, solvent-intensive chromatographic separations that severely reduce overall yield and scale-up viability. Alternatively, substituting with a benzylic chloride analog (e.g., 1-(chloromethyl)-3-(2-chloroethyl)-5-methylbenzene) narrows the reactivity gap between the two electrophilic sites, requiring harsher conditions for the initial coupling and risking competitive reactions at the aliphatic chain [2]. Procuring the exact bromo/chloro unsymmetrical compound ensures a robust thermodynamic window for sequential functionalization, directly lowering downstream processing costs.

Chemoselectivity in Primary Alkylation

The primary advantage of 1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene is its exceptional chemoselectivity during initial nucleophilic substitution. In standard amination assays at 25°C, the benzylic bromide reacts rapidly while the aliphatic chloride remains inert, yielding >92% of the mono-alkylated intermediate. In contrast, using the symmetrical 1,3-bis(bromomethyl)-5-methylbenzene under identical conditions yields a statistical mixture containing only ~45% of the desired mono-adduct, alongside significant di-alkylation [1].

Evidence DimensionYield of mono-alkylated intermediate at 25°C
Target Compound Data>92% selective mono-alkylation
Comparator Or Baseline1,3-bis(bromomethyl)-5-methylbenzene (~45% mono-alkylation)
Quantified Difference47% absolute increase in target intermediate yield
ConditionsNucleophilic substitution (primary amine, 1.0 equiv), mild base, 25°C, 4 hours

High chemoselectivity eliminates the need for statistical synthesis and complex chromatographic purification, directly reducing raw material waste and process time.

Thermal Window for Sequential Functionalization

Effective step-wise functionalization requires a distinct reactivity gap between electrophilic sites. The target compound offers a robust thermal window: the benzylic bromide reacts completely at 20–25°C, whereas the 2-chloroethyl group requires temperatures exceeding 80°C (or Finkelstein activation) for subsequent substitution. When compared to a bis-benzylic system like 1-(bromomethyl)-3-(chloromethyl)-5-methylbenzene, the temperature differential (ΔT) for activation is expanded from ~30°C to >55°C [1].

Evidence DimensionTemperature differential (ΔT) for sequential activation
Target Compound DataΔT > 55°C (Br at 25°C, Cl at >80°C)
Comparator Or Baseline1-(bromomethyl)-3-(chloromethyl)-5-methylbenzene (ΔT ~ 30°C)
Quantified Difference25°C wider thermal window for process control
ConditionsSequential nucleophilic substitution kinetics in polar aprotic solvent (DMF)

A wider thermal window prevents premature reaction of the second site, ensuring strict control over step-wise syntheses in large-scale manufacturing.

Storage Stability and Handling Profile

Highly reactive alkylating agents often suffer from poor shelf-life due to auto-polymerization or hydrolysis. 1-(Bromomethyl)-3-(2-chloroethyl)-5-methylbenzene demonstrates superior stability, maintaining >98% purity over 12 months when stored at 2-8°C. In comparison, highly activated symmetrical benzylic dibromides often exhibit significant degradation or cross-linking within 3 to 6 months under identical storage conditions, leading to batch-to-batch reproducibility issues [1].

Evidence DimensionPurity retention over time at 2-8°C
Target Compound Data>98% purity at 12 months
Comparator Or BaselineStandard benzylic dibromides (<95% purity at 6 months)
Quantified DifferenceDoubled shelf-life with minimal degradation
ConditionsSealed storage under inert atmosphere at 2-8°C, monitored via HPLC

Extended shelf-life and stable purity profiles are critical for procurement teams managing inventory for multi-month manufacturing campaigns, reducing the risk of failed batches.

Synthesis of Unsymmetrical Macrocycles and Cryptands

The orthogonal reactivity of the bromomethyl and 2-chloroethyl groups makes this compound the ideal choice for constructing complex, unsymmetrical macrocycles. By allowing sequential ring-closing steps at different temperatures and with different nucleophiles, it prevents the formation of unwanted oligomers and symmetrical byproducts [1].

Development of Bifunctional Linkers for ADCs and PROTACs

In targeted therapeutics, linking two distinct pharmacophores or targeting moieties requires precise, step-wise conjugation. The distinct kinetic profiles of the two halide sites enable the attachment of the first moiety at room temperature, followed by the second moiety under elevated temperatures or Finkelstein conditions, ensuring high-purity linker synthesis [2].

Advanced API Intermediate Manufacturing

For process chemists scaling up active pharmaceutical ingredients (APIs) that require a 1,3,5-trisubstituted benzene core, this compound offers superior manufacturability. Its high chemoselectivity (>92% mono-alkylation) directly translates to higher overall yields and eliminates the need for costly chromatographic separations typical of symmetrical precursors [3].

XLogP3

3.7

Exact Mass

245.98109 g/mol

Monoisotopic Mass

245.98109 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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